molecular formula C22H28N2O4S B2365145 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide CAS No. 922049-94-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2365145
CAS No.: 922049-94-3
M. Wt: 416.54
InChI Key: IHTQWTRPTHZIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Almansour et al. (2016) involved the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, similar in structure to the compound . They used spectroscopic and X-ray diffraction methods for analysis, revealing insights into the molecular structure and charge distributions of these compounds. This research provides a foundation for understanding the synthesis and structural properties of related oxazepine compounds (Almansour et al., 2016).

Novel Synthesis Methods

Shaabani et al. (2010) described a one-pot multicomponent reaction process for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives. This method emphasizes efficient synthesis at ambient temperatures, which could be applicable to the compound in focus (Shaabani et al., 2010).

Potential Applications in Medicinal Chemistry

Krasavin et al. (2018) researched primary sulfonamide functionalities, an aspect relevant to the compound , showing their role in facilitating ring construction and their use as carbonic anhydrase inhibitors. These findings indicate potential medicinal chemistry applications of similar oxazepine-based compounds (Krasavin et al., 2018).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-6-11-24-18-10-9-17(13-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-12-15(2)7-8-16(20)3/h7-10,12-13,23H,6,11,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTQWTRPTHZIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.